(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Catalog No.
S776796
CAS No.
51154-06-4
M.F
C10H15NO4
M. Wt
213,23 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole...

CAS Number

51154-06-4

Product Name

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid

Molecular Formula

C10H15NO4

Molecular Weight

213,23 g/mole

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

BMIGSRMSSCUMAZ-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Synonyms

51154-06-4;(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacid;Boc-3,4-Dehydro-L-proline;Boc-Delta3Pro;AmbotzBAA1460;AC1LELZE;Boc-Delta(3)Pro-OH;B2511_SIGMA;SCHEMBL629585;N-Boc-3,4-Dehydro-Pro-OH;CTK7I3195;ZINC57212;BOC-3,4-DEHYDRO-PRO-OH;BMIGSRMSSCUMAZ-ZETCQYMHSA-N;MolPort-003-725-575;AKOS015907944;EBD2208185;AJ-09630;AK115638;SC-72404;TR-018236;ST24026491;Z5903;K-9425;1-(tert-Butoxycarbonyl)-3,4-didehydro-L-proline

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O

Peptide Synthesis

Field: Biochemistry and Molecular Biology

Application: Boc-3,4-Dehydro-L-Proline is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing 3,4-Dehydro-L-proline .

Method of Application: In solid-phase peptide synthesis, the amino acid is attached to a solid resin. The Boc group protects the amino group of the amino acid during the coupling reaction. After the coupling reaction, the Boc group is removed, and the next amino acid (with its own Boc group) is added. This process is repeated until the desired peptide sequence is obtained .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-Proline in peptide synthesis allows for the creation of peptides with specific sequences. The exact results or outcomes would depend on the specific peptides being synthesized .

Inhibition of Extensin Biosynthesis

Field: Plant Biology

Application: 3,4-Dehydro-L-proline may be used to inhibit extensin biosynthesis .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the biosynthesis of extensins, which are hydroxyproline-rich glycoproteins found in plant cell walls .

Synthesis of Biologically Active Peptides

Application: Boc-3,4-Dehydro-L-proline has been incorporated into biologically active peptides such as oxytocin, bradykinin, Arg-vasopressin, or angiotensin I-converting enzyme inhibitors .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-proline allows for the creation of specific biologically active peptides. The exact results or outcomes would depend on the specific peptides being synthesized .

Synthesis of N-Boc-3,4-dehydro-l-proline Methyl Ester

Field: Organic Chemistry

Application: Boc-3,4-Dehydro-L-proline is used in the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester .

Method of Application: The synthesis is carried out using a modular flow reactor. The use of immobilised reagents and scavengers in pre-packed glass tubes allows for the rapid multi-gram synthesis of the desired product .

Results or Outcomes: .

Substrate and Inhibitor of Various Enzymes

Field: Biochemistry and Enzymology

Application: 3,4-Dehydro-L-proline is used as a substrate and inhibitor of various enzymes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially affect the activity of various enzymes. The exact results or outcomes would depend on the specific enzymes being studied .

Inhibition of Collagen Secretion by Chondrocytes

Field: Cell Biology

Application: 3,4-Dehydro-L-proline inhibits collagen secretion by chondrocytes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the secretion of collagen by chondrocytes .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Dates

Modify: 2023-08-15

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